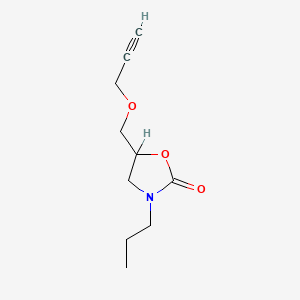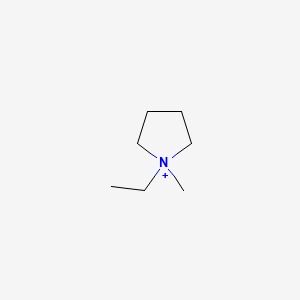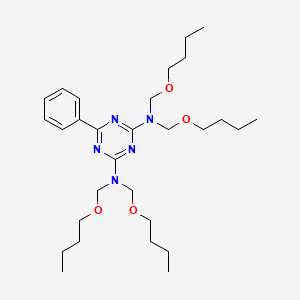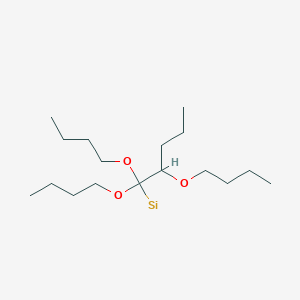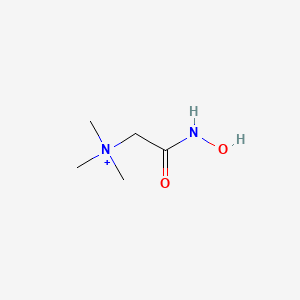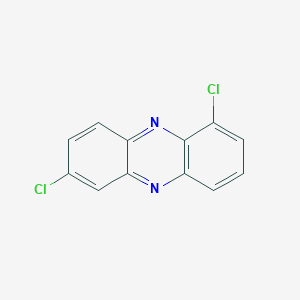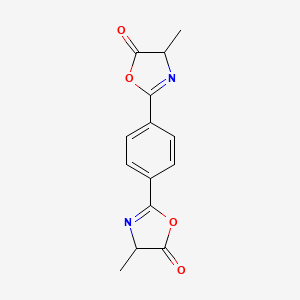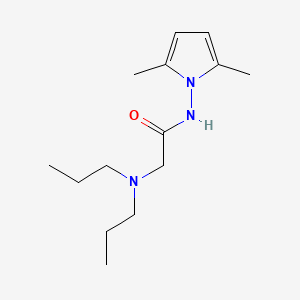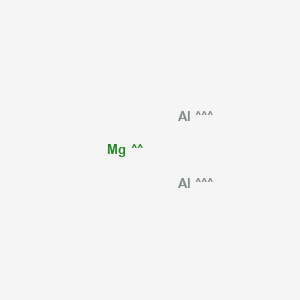
Iron(1+), hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(1+), hydroxy- is an inorganic compound with the chemical formula Fe(OH). It is a derivative of iron, one of the most abundant and essential elements in the Earth’s crust. Iron plays a crucial role in various biological, environmental, and industrial processes. The hydroxy- group attached to the iron ion imparts unique chemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(1+), hydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts, such as iron(II) sulfate, with hydroxide ions. The reaction can be represented as follows:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction typically occurs in an aqueous solution at room temperature. The resulting iron(II) hydroxide is a white solid that can be further processed to obtain iron(1+), hydroxy-.
Industrial Production Methods: In industrial settings, the production of iron(1+), hydroxy- often involves large-scale chemical reactors where iron(II) salts are mixed with alkaline solutions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Iron(1+), hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation to form iron(III) hydroxide:
4Fe(OH)2+O2+2H2O→4Fe(OH)3
This reaction occurs in the presence of oxygen and water, leading to the formation of iron(III) hydroxide, a brown solid.
Common Reagents and Conditions: Common reagents used in reactions involving iron(1+), hydroxy- include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from reactions involving iron(1+), hydroxy- include iron(III) hydroxide, iron oxides, and various iron complexes. These products have significant applications in different fields, including catalysis, environmental remediation, and material science.
Wissenschaftliche Forschungsanwendungen
Iron(1+), hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions. In biology, iron(1+), hydroxy- is studied for its role in iron metabolism and its potential use in treating iron deficiency anemia. In medicine, it is explored for its antimicrobial properties and its potential use in drug delivery systems. In industry, iron(1+), hydroxy- is used in water treatment processes, corrosion inhibition, and as a pigment in paints and coatings .
Wirkmechanismus
The mechanism of action of iron(1+), hydroxy- involves its ability to undergo redox reactions, where it can donate or accept electrons. This property makes it an effective catalyst in various chemical reactions. In biological systems, iron(1+), hydroxy- can interact with proteins and enzymes involved in iron metabolism, influencing processes such as oxygen transport and DNA synthesis. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Iron(1+), hydroxy- can be compared with other iron hydroxides, such as iron(II) hydroxide and iron(III) hydroxide. While all these compounds contain iron and hydroxide ions, their chemical properties and reactivity differ due to the oxidation state of the iron ion. Iron(1+), hydroxy- is unique in its ability to undergo specific redox reactions and form stable complexes with various ligands. Similar compounds include iron(II) hydroxide, iron(III) hydroxide, and iron oxides .
Eigenschaften
CAS-Nummer |
15092-05-4 |
|---|---|
Molekularformel |
FeH2O |
Molekulargewicht |
73.86 g/mol |
IUPAC-Name |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
InChI-Schlüssel |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


